1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C8H9BrClNO2S2. It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a bromo and chloro group on a thienyl ring
Preparation Methods
The synthesis of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of pyrrolidine with a sulfonyl chloride derivative of 4-bromo-5-chloro-2-thiophene. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo and chloro substituents on the thienyl ring may enhance the compound’s binding affinity to its targets, leading to increased potency . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and thienyl derivatives. Similar compounds include:
- 1-[(4-Bromo-2-thienyl)sulfonyl]pyrrolidine
- 1-[(5-Chloro-2-thienyl)sulfonyl]pyrrolidine
- 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]piperidine
These compounds share structural similarities but differ in their substituents and ring structures, which can influence their chemical reactivity and biological activity. The unique combination of bromo and chloro substituents in this compound may confer distinct properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-bromo-5-chlorothiophen-2-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S2/c9-6-5-7(14-8(6)10)15(12,13)11-3-1-2-4-11/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWJMPTHNRBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(S2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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